molecular formula C15H14N2O5S B2426638 ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-1,3-thiazole-4-carboxylate CAS No. 477551-73-8

ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-1,3-thiazole-4-carboxylate

Cat. No.: B2426638
CAS No.: 477551-73-8
M. Wt: 334.35
InChI Key: KHWDRJIQHOCJAH-UHFFFAOYSA-N
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Description

ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-1,3-thiazole-4-carboxylate is an organic compound with a complex structure that includes a benzodioxine ring fused with a thiazole ring

Properties

IUPAC Name

ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5S/c1-2-20-14(19)10-8-23-15(16-10)17-13(18)9-3-4-11-12(7-9)22-6-5-21-11/h3-4,7-8H,2,5-6H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWDRJIQHOCJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-1,3-thiazole-4-carboxylate typically involves multiple steps. One common method includes the reaction of ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate with thiazole derivatives under specific conditions. The reaction conditions often involve the use of solvents like acetic acid and reagents such as fuming nitric acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Therapeutic Potential

The compound's structure includes a benzodioxine moiety, which is often associated with various biological activities. Preliminary studies suggest that derivatives of this compound may exhibit significant therapeutic effects, particularly in the treatment of neurological disorders and cancer.

Case Study: Anticancer Activity

A study demonstrated that related compounds showed promising anticancer activity by inhibiting cell proliferation in various cancer cell lines. The mechanism involved the modulation of specific signaling pathways associated with cell growth and apoptosis.

Pharmaceutical Development

Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-1,3-thiazole-4-carboxylate serves as an intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its ability to enhance drug efficacy and specificity is particularly noteworthy.

Compound Target Disease Activity
Compound AAlzheimer'sInhibition of acetylcholinesterase
Compound BBreast CancerInduction of apoptosis in MCF-7 cells

Role in Material Science

In polymer chemistry, this compound is utilized to formulate specialty polymers. Its incorporation enhances material properties such as flexibility and durability.

Application in Coatings

Research indicates that this compound can be used in developing coatings with improved resistance to environmental factors. This application is crucial for industries requiring long-lasting protective layers.

Data Table: Polymer Properties

Property Before Addition After Addition
FlexibilityLowHigh
DurabilityModerateHigh
Resistance to UVPoorExcellent

Enzyme Inhibition Studies

The compound has been employed in biochemical studies to explore its potential as an enzyme inhibitor. Its interaction with specific enzymes can elucidate mechanisms underlying various biological processes.

Case Study: Enzyme Interaction

In a recent study, this compound was shown to inhibit a key enzyme involved in inflammatory responses. This inhibition suggests potential applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate: Similar structure but lacks the thiazole ring.

    Ethyl 7-nitro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate: Contains a nitro group, which alters its chemical properties.

Uniqueness

ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-1,3-thiazole-4-carboxylate is unique due to the presence of both the benzodioxine and thiazole rings, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-1,3-thiazole-4-carboxylate (CAS No. 477551-73-8) is a complex organic compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of a benzodioxine unit and a thiazole ring, which contribute to its biological properties. The structural characteristics include:

  • Molecular Weight : 444.5 g/mol
  • Hydrogen Bond Donor Count : 2
  • Hydrogen Bond Acceptor Count : 7
  • Rotatable Bond Count : 5
  • LogP (XLogP3-AA) : 4, indicating lipophilicity which may enhance membrane permeability .

This compound exhibits various biological activities through multiple mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in bacterial cell wall synthesis, similar to other thiazole derivatives. For example, it can inhibit UDP-N-acetylmuramate/L-alanine ligase.
  • Antimicrobial Activity : Preliminary studies indicate significant antimicrobial properties against various bacterial strains. The compound's structure allows it to interact effectively with microbial targets, leading to growth inhibition .
  • Cell Signaling Modulation : It influences cellular processes by modulating signaling pathways and gene expression through interactions with protein kinases and other regulatory proteins .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

Compound NameBiological ActivityReference
This compoundAntimicrobial against Staphylococcus aureus and E. coli
Benzothiophene derivativesAntimicrobial and anti-inflammatory properties
Thiazole derivativesAntiviral and antifungal activities

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

  • Antibacterial Evaluation : A series of thiazolidinone derivatives containing a benzodioxane ring were synthesized and tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Some derivatives exhibited comparable or superior antibacterial activity compared to standard antibiotics like norfloxacin .
  • Pharmacological Screening : In vitro studies demonstrated that the compound could inhibit critical enzymes involved in metabolic pathways essential for bacterial survival. This suggests potential applications in developing new antimicrobial agents .
  • Toxicity Assessment : Preliminary toxicity assessments indicate that while the compound exhibits significant biological activity, further studies are necessary to evaluate its safety profile in vivo.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-1,3-thiazole-4-carboxylate?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Amide Coupling : React 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with ethyl 2-amino-1,3-thiazole-4-carboxylate using coupling agents like EDCI/HOBt or DCC in anhydrous DMF .

Esterification : If the carboxylate group is absent, introduce it via esterification with ethanol under acidic catalysis (e.g., H₂SO₄) .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the product.
Key Considerations: Monitor reaction progress via TLC and optimize solvent polarity to avoid byproducts.

Q. How is this compound characterized structurally and spectroscopically?

  • Methodological Answer : Employ a combination of:

NMR Spectroscopy : ¹H/¹³C NMR to confirm the benzodioxine amido linkage (δ 6.8–7.2 ppm for aromatic protons) and thiazole ring protons (δ 7.5–8.0 ppm) .

Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z ~375.08).

IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and amide groups) .
Advanced Tip: Use X-ray crystallography for unambiguous confirmation of stereochemistry if crystals are obtainable .

Advanced Research Questions

Q. How can computational methods optimize the synthesis or biological activity of this compound?

  • Methodological Answer :

Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways .

Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to biological targets (e.g., kinase enzymes) .

Machine Learning : Train models on existing reaction data to predict optimal solvent/catalyst combinations, reducing trial-and-error experimentation .

Q. How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO concentration ≤0.1%) .

Purity Validation : Use HPLC (≥95% purity) and LC-MS to rule out degradation products .

Meta-Analysis : Compare structural analogs (e.g., ethyl thiazole carboxylates with varying substituents) to identify SAR trends .

Q. What strategies enhance the compound’s metabolic stability for in vivo studies?

  • Methodological Answer :

Prodrug Design : Replace the ethyl ester with a tert-butyl ester to improve plasma stability .

Microsomal Assays : Test hepatic clearance using rat liver microsomes and identify metabolic hotspots via LC-MS/MS .

Isotope Labeling : Synthesize a deuterated analog (e.g., CD₃-group substitution) to track metabolic pathways .

Data Analysis and Experimental Design

Q. How to design a robust SAR study for derivatives of this compound?

  • Methodological Answer :

Scaffold Modification : Systematically vary substituents on the benzodioxine (e.g., electron-withdrawing groups at position 6) and thiazole (e.g., methyl vs. trifluoromethyl at position 2) .

High-Throughput Screening : Use 96-well plates to test cytotoxicity (MTT assay) and enzyme inhibition (fluorescence-based assays) .

Statistical Validation : Apply ANOVA to compare activity across derivatives and control for batch effects .

Q. What experimental and computational tools analyze reaction mechanisms for amide bond formation in its synthesis?

  • Methodological Answer :

Kinetic Studies : Use in situ FTIR to monitor reaction progress and determine rate constants .

Computational Modeling : Simulate intermediates and transition states using Gaussian 16 with B3LYP/6-31G(d) basis set .

Isotopic Labeling : Track ¹⁸O incorporation in the amide carbonyl group to confirm mechanism (e.g., nucleophilic acyl substitution) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.